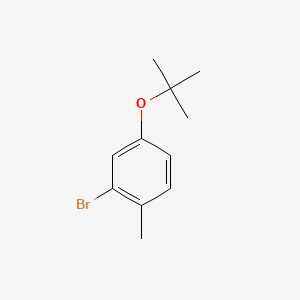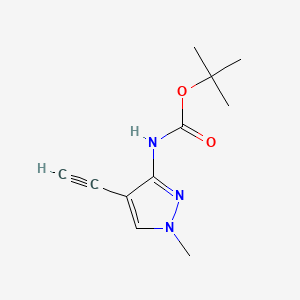
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is a chemical compound with the molecular formula C5H3Cl2N3O2 and a molecular weight of 208 g/mol . It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate can be synthesized through the nucleophilic substitution of cyanuric chloride with methanol under controlled conditions . The reaction typically involves the use of a base such as sodium carbonate to facilitate the substitution process . The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high efficiency and yield .
化学反応の分析
Types of Reactions
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield an aminotriazine derivative .
科学的研究の応用
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate involves its interaction with nucleophilic sites on target molecules. The chlorine atoms in the triazine ring are highly reactive and can form covalent bonds with nucleophiles, leading to the modification of the target molecule . This reactivity makes it useful in various applications, including enzyme inhibition and protein modification .
類似化合物との比較
Similar Compounds
2,4-Dichloro-6-methyl-1,3,5-triazine: Similar in structure but with a methyl group instead of a carboxylate group.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Contains a methoxy group instead of a carboxylate group.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): A triazine derivative with hydroxyl groups instead of chlorine atoms.
Uniqueness
Methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate is unique due to its combination of chlorine atoms and a carboxylate group, which imparts distinct reactivity and properties compared to other triazine derivatives .
特性
分子式 |
C5H3Cl2N3O2 |
|---|---|
分子量 |
208.00 g/mol |
IUPAC名 |
methyl 3,5-dichloro-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C5H3Cl2N3O2/c1-12-4(11)2-3(6)8-5(7)10-9-2/h1H3 |
InChIキー |
ILGMUAPZWNFLMX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=C(N=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



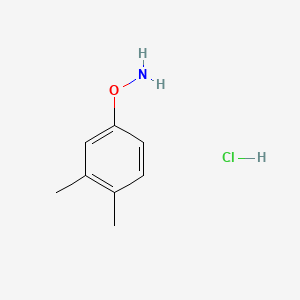

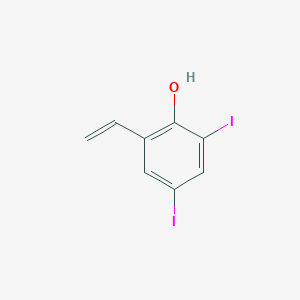
![2-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13697998.png)
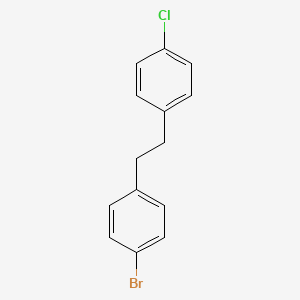
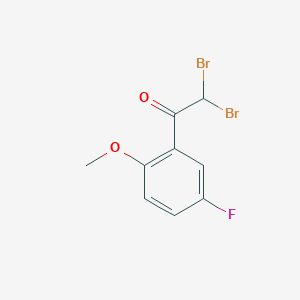

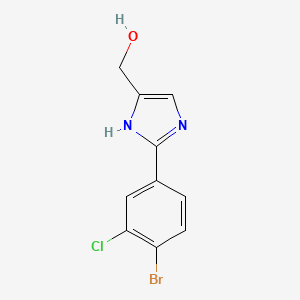
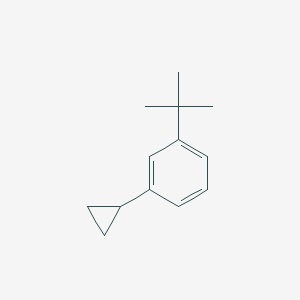
![1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea](/img/structure/B13698026.png)
![2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13698032.png)
